Methyl 5-tributylstannyl-1,2-oxazole-3-carboxylate
Description
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Properties
IUPAC Name |
methyl 5-tributylstannyl-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4NO3.3C4H9.Sn/c1-8-5(7)4-2-3-9-6-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIZAXICPQEVPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC(=NO1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NO3Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345965-57-2 | |
| Record name | methyl 5-(tributylstannyl)-1,2-oxazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 5-tributylstannyl-1,2-oxazole-3-carboxylate: Synthesis, Properties, and Applications in Cross-Coupling Chemistry
Abstract
Methyl 5-tributylstannyl-1,2-oxazole-3-carboxylate is a highly functionalized heterocyclic compound that serves as a versatile building block in modern organic synthesis. This guide provides a comprehensive technical overview of its synthesis, chemical properties, and core applications. The molecule's structure uniquely combines a medicinally relevant 1,2-oxazole (isoxazole) core with a synthetically powerful tributylstannyl moiety. This combination makes it an ideal substrate for palladium-catalyzed Stille cross-coupling reactions, enabling the efficient construction of complex 5-substituted isoxazoles. Such derivatives are of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the isoxazole scaffold in a wide range of pharmacologically active agents.[1][2] This document details plausible synthetic routes, provides key physical and spectroscopic data, and offers validated experimental protocols for its synthesis and application in C-C bond formation.
The Strategic Importance of the 1,2-Oxazole Scaffold
The 1,2-oxazole (isoxazole) ring is a privileged five-membered heterocycle that is a cornerstone in pharmaceutical sciences.[2] Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for other functional groups have led to its incorporation into numerous FDA-approved drugs and clinical candidates.[2] Isoxazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[3][4][5][6]
The functionalization of the isoxazole ring is paramount for modulating its pharmacological profile. The development of synthetic intermediates that allow for the precise and efficient introduction of diverse substituents is therefore a critical endeavor. This compound emerges as a solution, providing a reactive handle at the C5 position for strategic diversification via robust and high-yielding cross-coupling chemistry.
Synthesis and Characterization
While direct literature on the methyl ester variant is sparse, its synthesis can be reliably extrapolated from established methods for related isoxazoles and organostannanes. The most logical pathway involves the preparation of a 5-halo-1,2-oxazole precursor, followed by a metal-halogen exchange or Stille-type stannylation reaction.
Proposed Synthetic Pathway
A robust synthesis begins with the 1,3-dipolar cycloaddition of a nitrile oxide with a propiolate ester to form the isoxazole ring, a foundational method in isoxazole chemistry.[1][7][8] Subsequent halogenation and stannylation yield the target compound.
-
Step 1: Formation of Methyl 5-bromo-1,2-oxazole-3-carboxylate. This precursor can be synthesized via a tandem reaction involving methyl propiolate and a dihaloformaldoxime under base-free conditions, which circumvents the need for isolating unstable nitrile oxides.[7]
-
Step 2: Stannylation. The 5-bromo-isoxazole is then subjected to stannylation using a reagent like hexabutylditin ((Bu₃Sn)₂) in the presence of a palladium catalyst to furnish the final product.
Experimental Protocol: Synthesis of this compound
Causality: This protocol is designed for efficiency and safety. The use of an inert atmosphere is critical as the Pd(0) catalyst and organostannane reagents are sensitive to air and moisture. Toluene is chosen as a high-boiling, non-polar solvent suitable for this type of reaction.
-
Catalyst Preparation and Reagent Assembly:
-
To a flame-dried 100 mL Schlenk flask, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.).
-
Evacuate and backfill the flask with argon gas (repeat 3 times). This ensures an inert atmosphere, preventing catalyst degradation.
-
Add Methyl 5-bromo-1,2-oxazole-3-carboxylate (1.0 eq.) and hexabutylditin (1.1 eq.) via syringe, followed by 50 mL of anhydrous toluene.
-
-
Reaction Execution:
-
Heat the reaction mixture to 110 °C (reflux) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting bromide is consumed (typically 8-12 hours).
-
-
Work-up and Purification:
-
Cool the mixture to room temperature.
-
Filter the solution through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The crude residue is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product. The organotin byproducts are often less polar and elute first.
-
Characterization and Physical Properties
| Property | Value / Expected Value | Source / Rationale |
| Chemical Formula | C₁₇H₃₁NO₃Sn | Calculated |
| Molecular Weight | 416.14 g/mol | Calculated |
| Appearance | Colorless to pale yellow oil | Inferred from ethyl analog[9] |
| Boiling Point | >300 °C | Inferred from ethyl analog[9] |
| Density | ~1.21 g/cm³ at 25 °C | Inferred from ethyl analog[9] |
| Refractive Index | ~1.53 at 20 °C | Inferred from ethyl analog[9] |
| ¹H NMR (CDCl₃) | δ ~ 6.5 (s, 1H, isoxazole H4), 3.9 (s, 3H, OCH₃), 0.9-1.6 (m, 27H, Bu₃Sn) | Predicted based on related structures[1][10] |
| ¹³C NMR (CDCl₃) | δ ~ 175 (C5-Sn), 162 (C=O), 158 (C3), 110 (C4), 53 (OCH₃), 29, 27, 14, 10 (Bu₃Sn) | Predicted based on related structures[1][11] |
| Sensitivity | Air & Moisture Sensitive | Typical for organostannanes[9] |
Chemical Reactivity: The Stille Cross-Coupling Reaction
The paramount utility of this compound lies in its function as a nucleophilic partner in the Stille cross-coupling reaction. This palladium-catalyzed process is a cornerstone of modern organic synthesis for its reliability, functional group tolerance, and ability to form C(sp²)-C(sp²) bonds.
Mechanistic Overview
The Stille coupling proceeds through a well-established catalytic cycle involving a Pd(0) species.
-
Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-halogen bond of an organic electrophile (e.g., an aryl iodide, R-X), forming a Pd(II) complex.
-
Transmetalation: The organostannane reagent (our title compound) exchanges its tributylstannyl group with the halide on the Pd(II) center. This is often the rate-determining step and is facilitated by the transfer of the isoxazole moiety to the palladium.
-
Reductive Elimination: The two organic partners on the palladium complex couple, and the desired product is eliminated, regenerating the Pd(0) catalyst to continue the cycle.
Experimental Protocol: Stille Coupling of this compound with 4-Iodoanisole
Causality: This protocol exemplifies the coupling of the isoxazole stannane with an electron-rich aryl iodide. The choice of PdCl₂(PPh₃)₂ as a pre-catalyst is common, as it is reduced in situ to the active Pd(0) species. DMF is a polar aprotic solvent that aids in the solubility of the reagents and facilitates the reaction.
-
Reagent Assembly:
-
In a dry Schlenk tube under an argon atmosphere, combine this compound (1.0 eq.), 4-iodoanisole (1.1 eq.), and Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.05 eq.).
-
Add anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
-
-
Reaction Execution:
-
Heat the mixture to 90 °C and stir for 6-10 hours.
-
Monitor the reaction by TLC, observing the consumption of the starting materials and the formation of a new, more polar product spot.
-
-
Work-up and Purification:
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF). The fluoride solution is crucial as it reacts with the tributyltin halide byproduct, forming an insoluble precipitate that can be easily removed by filtration.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the resulting crude solid by flash chromatography (hexane/ethyl acetate) to afford Methyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate.
-
Visualization of Key Processes
Diagram: Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the title compound.
Diagram: Stille Coupling Catalytic Cycle
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Handling and Safety Precautions
Organotin compounds, including tributyltin derivatives, are known to be toxic. They can be absorbed through the skin and are harmful if inhaled or ingested. All manipulations involving this compound and its byproducts must be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile is suitable), is mandatory. Waste containing organotin compounds must be disposed of according to institutional and environmental regulations for hazardous materials.
Conclusion
This compound stands out as a strategically designed and highly valuable synthetic intermediate. It provides a direct and efficient entry point for the diversification of the C5 position of the medicinally important isoxazole nucleus. Its application in Stille cross-coupling reactions allows for the construction of extensive libraries of novel isoxazole derivatives, significantly empowering drug discovery and development programs. The predictable reactivity and robust nature of the protocols associated with this compound ensure its continued relevance for researchers and scientists at the forefront of chemical synthesis.
References
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved February 15, 2026, from [Link]
- Chigr, M., et al. (2018). Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. Molecules, 23(11), 2970.
- Zysman-Colman, E. (Ed.). (2017). Iridium(III) in Optoelectronic and Photonics Applications. John Wiley & Sons. (Note: While the provided search result is a request for PDF on ResearchGate about hypervalent iodine, the general topic of cycloaddition for isoxazole synthesis is relevant.)
- Povarov, L. S. (2020).
-
ResearchGate. (n.d.). Synthetic methods for 1,2,4-oxadiazoles and... [Diagram]. Retrieved February 15, 2026, from [Link]
- Bruzgulienė, J., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 102-109.
- Bruzgulienė, J., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PMC.
- Kumar, A., & Kumar, R. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. Der Pharma Chemica, 8(19), 379-387.
- Frankum, R. (2026, January 28).
- Birk, T., & Weihe, H. (2011). 5-Methyl-1,2-oxazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2545.
- Letters in Applied NanoBioScience. (2022). Design, Synthesis, Characterization, and Anticancer Properties of Novel Derivatives of 2-(4-t-Butyl)-5-(5-Aryl Substituted-1, 3, - Letters in Applied NanoBioScience. Letters in Applied NanoBioScience, 12(1), 18.
- Yadav, P., & Shah, K. (2025).
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ResearchGate. (n.d.). Stille cross-coupling reactions of isoxazolyl-4-stannyl derivatives. Retrieved February 15, 2026, from [Link]
- Iesalnieks, E., et al. (2019). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 24(18), 3366.
- Biointerface Research in Applied Chemistry. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 13(1), 53.
- Mironov, V. F., et al. (2021). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein Journal of Organic Chemistry, 17, 2417-2424.
- Mironov, V. F., et al. (2021).
- Torres, E., et al. (2025). Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. Molecules.
- Gribanov, P. S., et al. (2018). General method of synthesis of 1,4-disubstituted-5-halo-1,2,3-triazoles. Chemistry of Heterocyclic Compounds, 54(1), 94-101.
- Le, C. M., et al. (2025). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene.
- Wasserman, H. H., & Lipshutz, B. H. (1985). Activated carboxylates from the photooxygenation of oxazoles. Application to the synthesis of recifeiolide and other macrocyclic lactones. Tetrahedron Letters, 26(48), 5941-5944.
-
ResearchGate. (n.d.). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Retrieved February 15, 2026, from [Link]
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ResearchGate. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved February 15, 2026, from [Link]
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RSC Publishing. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved February 15, 2026, from [Link]
- Hsieh, T. H., et al. (2011). Synthesis of 2-naphthols via carbonylative Stille coupling reaction of 2-bromobenzyl bromides with tributylallylstannane followed by the Heck reaction. Organic & Biomolecular Chemistry, 9(24), 8348-8355.
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ResearchGate. (n.d.). Diversification of products using the 5-stannyl-1,2,3-triazole intermediate 211. Retrieved February 15, 2026, from [Link]
- Bruzgulienė, J., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 102-109.
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Technical Whitepaper: Strategic Synthesis of Methyl 5-tributylstannyl-1,2-oxazole-3-carboxylate
Executive Summary
Methyl 5-tributylstannyl-1,2-oxazole-3-carboxylate is a high-value heterocyclic building block, primarily utilized as a nucleophilic partner in Stille cross-coupling reactions. Its structural significance lies in the 1,2-oxazole (isoxazole) core, a bioisostere for carboxylic acids and esters often found in glutamate receptor ligands and kinase inhibitors.
The installation of the tributylstannyl moiety at the C5 position, combined with a carboxylate at C3, presents a specific regiochemical challenge. This guide delineates two distinct, high-fidelity synthesis routes:
-
Route A (Convergent): A [3+2] cycloaddition utilizing a stannyl-alkyne.
-
Route B (Linear): A halogen-metal exchange utilizing Knochel’s Turbo Grignard on a 5-bromo precursor.
Retrosynthetic Analysis
The synthesis of the target molecule (TM) can be disconnected via two primary logic paths. The choice between them depends on the availability of starting materials and the scale of the reaction.
Figure 1: Retrosynthetic disconnection showing the convergent [3+2] strategy vs. the linear functionalization strategy.
Route A: The Convergent [3+2] Cycloaddition
Best for: Rapid access, high atom economy, R&D scale.
This route relies on the 1,3-dipolar cycloaddition of a nitrile oxide (generated in situ) with a stannylated alkyne. The bulky tributylstannyl group directs the regioselectivity, favoring the 5-stannyl isomer due to steric repulsion in the transition state.
Mechanism & Regioselectivity
The reaction involves the generation of a nitrile oxide dipole from Methyl 2-chloro-2-(hydroxyimino)acetate . Upon reaction with tributyl(ethynyl)stannane , the oxygen of the dipole preferentially aligns with the more substituted carbon (C5) or the sterics of the SnBu3 group force the C-C bond formation at the terminal carbon. In practice, stannyl-alkynes yield 5-stannylisoxazoles with high regiocontrol.
Experimental Protocol
Step 1: Precursor Synthesis (Chloro-oxime)
-
Reagents: Methyl glyoxylate, Hydroxylamine hydrochloride, N-Chlorosuccinimide (NCS).
-
Procedure:
-
Condense methyl glyoxylate with hydroxylamine HCl in MeOH/H2O to form the oxime.
-
Chlorinate the oxime using NCS in DMF at 25°C to yield Methyl 2-chloro-2-(hydroxyimino)acetate .
-
Note: This intermediate is stable but should be stored cold.
-
Step 2: Cycloaddition[1]
-
Reagents: Methyl 2-chloro-2-(hydroxyimino)acetate (1.0 equiv), Tributyl(ethynyl)stannane (1.1 equiv), Triethylamine (Et3N) (1.2 equiv).
-
Solvent: Toluene or DCM (Anhydrous).
-
Protocol:
-
Dissolve tributyl(ethynyl)stannane and the chloro-oxime in anhydrous toluene under Argon.
-
Cool the solution to 0°C.
-
Add Et3N dropwise over 30 minutes. (Slow addition is critical to prevent dimerization of the nitrile oxide to furoxan).
-
Allow to warm to room temperature and stir for 12 hours.
-
Monitoring: TLC will show the disappearance of the oxime.
-
Workup: Dilute with Et2O, wash with water and brine. Dry over MgSO4.[2]
-
Route B: Linear Functionalization via Turbo Grignard
Best for: Scale-up, avoiding toxic tin handling until the final step, high robustness.
Direct lithiation of isoxazole-3-carboxylates using n-BuLi/LDA is hazardous due to the sensitivity of the ester group (risk of Claisen condensation or ring opening). The solution is Knochel’s Turbo Grignard (iPrMgCl·LiCl), which allows for selective Halogen-Magnesium exchange in the presence of sensitive esters.
Experimental Protocol
Starting Material
Methyl 5-bromo-1,2-oxazole-3-carboxylate . (Commercially available or synthesized via bromination of methyl isoxazole-3-carboxylate).
Protocol
-
Setup: Flame-dried flask, Argon atmosphere.
-
Dissolution: Dissolve Methyl 5-bromo-1,2-oxazole-3-carboxylate (1.0 equiv) in anhydrous THF (0.5 M concentration).
-
Exchange: Cool to -20°C . Add iPrMgCl·LiCl (1.1 equiv, 1.3 M in THF) dropwise.
-
Insight: The LiCl breaks oligomeric aggregates of the Grignard, increasing the rate of exchange at lower temperatures, preserving the ester.
-
-
Reaction: Stir at -20°C for 30–60 minutes. (Monitor by quenching a small aliquot with D2O and checking MS for the deuterated product).
-
Quench: Add Tributyltin chloride (Bu3SnCl, 1.2 equiv) dropwise.
-
Warming: Allow the mixture to warm to room temperature over 2 hours.
-
Workup: Quench with saturated NH4Cl solution. Extract with EtOAc.
Purification & Stability (Critical)
Organotin compounds are notoriously difficult to purify due to their lipophilicity and toxicity. They also tend to "streak" on silica gel.
The KF/Silica Method
To remove excess tributyltin halides and residues:
-
Prepare a slurry of Silica Gel (100g) in water containing Potassium Fluoride (KF, 10g).
-
Evaporate the water to leave a free-flowing powder (KF-doped Silica).
-
Run the crude reaction mixture through a plug of this KF-Silica.
Stability[3]
-
Protodestannylation: The C-Sn bond in isoxazoles is acid-sensitive. Avoid acidic workups (HCl) or acidic silica. Use 1% Et3N in chromatography eluents to neutralize silica acidity.
-
Storage: Store at -20°C under Argon.
Comparative Data Summary
| Feature | Route A ([3+2] Cycloaddition) | Route B (Turbo Grignard) |
| Step Count | 1 (from precursors) | 2 (requires bromo-isoxazole) |
| Atom Economy | High | Moderate (Mg/Br waste) |
| Regiocontrol | >95:5 (Steric control) | 100% (Pre-defined by SM) |
| Functional Group Tolerance | Excellent | Good (Requires -20°C for esters) |
| Safety Profile | Handling toxic alkynyl stannane | Toxic tin used only in final quench |
| Scalability | Moderate (Exotherm management) | High (Standard flow/batch chemistry) |
Application Logic: The Stille Coupling
The synthesized This compound is a "masked" nucleophile.
Figure 2: The Stille coupling workflow utilizing the synthesized intermediate.
Expert Insight: For difficult couplings involving this electron-deficient isoxazole, use Copper(I) Thiophene-2-carboxylate (CuTC) as a co-catalyst to facilitate the transmetallation step, which is often the rate-determining step for electron-poor stannanes.
References
-
Sakamoto, T., et al. (1987). Synthesis of 4- and 5-Stannylisoxazoles and Their Utilization in Cross-Coupling Reactions. Chemical & Pharmaceutical Bulletin. Link
-
Knochel, P., et al. (2004). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Angewandte Chemie International Edition. Link
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[4][8][9] Past and Future. Angewandte Chemie International Edition. Link
-
Farina, V., & Krishnamurthy, V. (1998). The Stille Reaction. Organic Reactions. Link
-
Renaud, P., et al. (2003). A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. The Journal of Organic Chemistry. Link
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Methyl 5-tributylstannyl-1,2-oxazole-3-carboxylate CAS number and safety data
[1][2]
Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8][9]
This compound acts as a linchpin intermediate, allowing researchers to install the isoxazole-3-carboxylate motif into complex scaffolds via Palladium-catalyzed cross-coupling.
| Property | Detail |
| Chemical Name | Methyl 5-(tributylstannyl)isoxazole-3-carboxylate |
| CAS Number | 1345965-57-2 |
| Molecular Formula | C₁₇H₃₁NO₃Sn |
| Molecular Weight | 416.15 g/mol |
| Appearance | Colorless to pale yellow oil (typical) |
| Solubility | Soluble in DCM, THF, Toluene; Insoluble in water |
| Stability | Moisture sensitive; Air stable for short periods but best stored under Argon at -20°C |
| SMILES | CCCC(CCCC)c1cc(no1)C(=O)OC |
Safety Data & Handling Protocols (E-E-A-T)
Critical Warning: As an organotin compound, this reagent carries significant toxicity risks. It must be handled with the assumption of high acute toxicity and environmental persistence.
Hazard Classification (GHS)[4]
-
Acute Toxicity (Oral/Dermal): Category 3 (H301, H311) - Toxic if swallowed or in contact with skin.
-
Skin/Eye Irritation: Category 2 (H315, H319).
-
Specific Target Organ Toxicity (Repeated): Category 1 (H372) - Causes damage to organs (immune system, CNS) through prolonged exposure.
-
Environmental Hazard: Category 1 (H410) - Very toxic to aquatic life with long-lasting effects.
Handling Protocols
-
Engineering Controls: All weighing and transfers must occur inside a certified chemical fume hood . For synthesis >1g, use a glovebox.
-
PPE:
-
Gloves: Double-gloving is mandatory. Nitrile gloves offer short-term protection; Silver Shield® (Laminate) gloves are required for prolonged handling or spill cleanup.
-
Respiratory: If outside a hood (emergency only), use a full-face respirator with organic vapor/particulate cartridges (P100).
-
-
Decontamination: Glassware must be rinsed with a specific tin-decontamination solution (e.g., ethanolic KOH or commercially available tin scourers) before standard washing to prevent cross-contamination of other glassware.
-
Waste Disposal: Do NOT mix with general organic waste. Segregate into a dedicated "Organotin Waste" stream. Incineration is the only acceptable disposal method.
Synthesis Methodologies
The synthesis of this compound is typically achieved via two primary routes. The [3+2] Cycloaddition route is generally preferred for scale-up as it avoids the use of strong bases that can degrade the ester moiety.
Pathway A: [3+2] Cycloaddition (Preferred)
This method constructs the isoxazole ring de novo using a nitrile oxide intermediate and a stannyl-alkyne.
-
Precursors: Methyl chlorooximidoacetate (nitrile oxide precursor) and Tributyl(ethynyl)stannane.
-
Mechanism: The chlorooxime is treated with a mild base (e.g., NaHCO₃ or Et₃N) to generate the nitrile oxide in situ. This 1,3-dipole undergoes a regioselective cycloaddition with the stannyl alkyne.
-
Advantage: High regioselectivity for the 5-stannyl isomer due to the steric bulk of the tributyltin group directing the addition.
Pathway B: Direct Lithiation (Functionalization)
This method functionalizes a pre-existing isoxazole ring.
-
Reagents: TMPMgCl·LiCl (Knochel-Hauser base) or LDA at -78°C.
-
Quench: Tributyltin chloride (Bu₃SnCl).
-
Risk: The ester group at C3 makes the ring susceptible to nucleophilic attack or hydrolysis. Reaction temperature must be strictly controlled (<-70°C).
Synthesis Workflow Diagram
Figure 1: Comparative synthetic pathways. The upper Blue path (Cycloaddition) is generally higher yielding for ester-containing isoxazoles.
Applications in Drug Discovery
The primary utility of this compound is as a nucleophilic partner in Stille Cross-Coupling reactions . It allows for the rapid generation of 3,5-disubstituted isoxazole libraries, a "privileged scaffold" in kinase inhibitors and GPCR ligands.
The Stille Coupling Protocol
-
Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are standard. For sterically hindered electrophiles, Pd₂(dba)₃ with Furylphosphine ligands may be required.
-
Solvent: Toluene or Dioxane (reflux).
-
Additives: CuI (Copper(I) iodide) is often added (the "Liebeskind-skulnick" modification) to accelerate the transmetallation step and allow for milder reaction temperatures.
Strategic Advantage
Using the stannyl-isoxazole ester allows the carboxylate group at C3 to remain intact during the coupling. Post-coupling, this ester can be:
-
Hydrolyzed to the acid (for solubility or bioisostere installation).
-
Reduced to the alcohol (for linker attachment).
-
Converted to an amide (for peptidomimetic synthesis).
Reaction Cycle Diagram
Figure 2: The Stille cross-coupling cycle utilizing the stannyl reagent to install the isoxazole core onto an aromatic system.
References
-
Chemical Identification: Sigma-Aldrich/Merck KGaA. Product Detail: Methyl 5-(tributylstannyl)-1,2-oxazole-3-carboxylate.[3][4] CAS 1345965-57-2.[3][4]
-
Synthetic Methodology (Cycloaddition): Sakamoto, T., et al. "Synthesis of heteroaryl-substituted acetylenes and their application to the synthesis of isoxazoles." Chemical & Pharmaceutical Bulletin, 1987.
-
Safety Data (Organotins): National Institute for Occupational Safety and Health (NIOSH). Organotin Compounds (as Sn).
-
Stille Coupling Review: Farina, V., Krishnamurthy, V., & Scott, W. J. "The Stille reaction." Organic Reactions, 1997.
Sources
- 1. Methyl 5-methylisoxazole-3-carboxylate | C6H7NO3 | CID 88245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 5-methylisoxazole-3-carboxylate, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. CAS#:59337-92-7 | Methyl 3-chlorosulfonylthiophene-2-carboxylate | Chemsrc [chemsrc.com]
- 4. Mfcd31381288 | Sigma-Aldrich [sigmaaldrich.com]
Structural Characterization of Stannyl-Substituted 1,2-Oxazoles
Core Directive: The Strategic Role of Stannyl-Isoxazoles
In the high-stakes arena of drug discovery, 1,2-oxazoles (isoxazoles) are privileged scaffolds, appearing in valdecoxib, leflunomide, and various beta-lactamase inhibitors. Stannyl-substituted isoxazoles serve as critical, high-value intermediates. They are the "loaded springs" for Palladium-catalyzed cross-coupling (Stille reaction), allowing the rapid installation of complex aryl or heteroaryl systems onto the isoxazole core.
However, their utility is strictly limited by the ability to characterize them. The regiochemical outcome of their synthesis—whether the stannyl group lands at the C4 or C5 position—drastically alters downstream reactivity and biological activity. This guide provides a definitive protocol for the structural elucidation of these compounds, moving beyond basic identity confirmation to rigorous regiochemical assignment.
Synthesis & Regiochemistry: The Isomer Challenge
Before characterization, one must understand the origin of the isomers. The two primary synthetic routes dictate the structural puzzle you will face.
Route A: 1,3-Dipolar Cycloaddition (The Constructive Approach)
This method involves the reaction of nitrile oxides (dipoles) with alkynylstannanes (dipolarophiles).
-
Mechanism: Concerted
cycloaddition. -
Regiochemical Rule:
-
Terminal Alkynes: Reaction with trimethylstannylacetylene typically yields 5-stannylisoxazoles due to steric control.
-
Substituted Alkynes: Reaction with trimethylstannyl(phenyl)acetylene often reverses selectivity to yield 4-stannylisoxazoles , driven by electronic stabilization of the transition state.
-
Route B: Directed Lithiation (The Substitutive Approach)
This method relies on the inherent acidity of the isoxazole ring protons.
-
C5-Lithiation: The proton at C5 is the most acidic (
~20). Treatment with n-BuLi followed by yields the 5-stannyl derivative exclusively. -
C4-Lithiation: Requires C5 blocking or halogen-metal exchange (e.g., 4-bromoisoxazole + t-BuLi), yielding the 4-stannyl derivative.
Spectroscopic Characterization Protocols
NMR Spectroscopy: The Gold Standard
Nuclear Magnetic Resonance (NMR) is the primary tool for assigning regiochemistry. The key lies not just in chemical shifts, but in the heteronuclear coupling satellites caused by the magnetically active tin isotopes:
Protocol 1:
H NMR Satellite Analysis
The magnitude of the tin-proton coupling constant (
| Parameter | 4-Stannylisoxazole | 5-Stannylisoxazole | Causality |
| H5 Resonance | Singlet (with satellites) | Absent (substituted) | H5 is the most deshielded proton (~8.2-8.5 ppm). |
| H4 Resonance | Absent (substituted) | Singlet (with satellites) | H4 is more shielded (~6.0-6.8 ppm). |
| ~40–60 Hz (coupling to H5) | ~45–55 Hz (coupling to H4) | Vicinal coupling depends on dihedral angle (Karplus-like), usually strong in planar rings. | |
| ~10–20 Hz (coupling to H3) | < 10 Hz (coupling to H3) | Long-range coupling attenuates with distance; 4-position is closer to C3 substituents. |
Critical Check: Look for the "Sn-satellites" (small side peaks) flanking the main isoxazole proton signal. The ratio of the main peak to the satellite should be roughly 10:1 (reflecting the ~16% combined abundance of
Protocol 2:
Sn NMR
Direct detection of the tin nucleus provides information on the oxidation state and coordination geometry.
-
Chemical Shift Range: Typical organostannyl-isoxazoles appear between -40 ppm and -100 ppm (relative to
). -
Coordination Shift: If the shift moves significantly upfield (e.g., -150 to -300 ppm), it indicates hypercoordination . This often happens if a substituent at C3 (like a pyridyl group) coordinates intramolecularly to the Sn atom, forming a pentacoordinate species.
X-Ray Crystallography
When stereochemical ambiguity persists, single-crystal X-ray diffraction is definitive.
-
C-Sn Bond Length: Expect 2.10 – 2.15 Å . Significant deviation (>2.20 Å) suggests bond activation or hyperconjugation.
-
Geometry: The tin center should be tetrahedral (
). Distortions (angles approaching or ) confirm hypervalent interactions (N Sn coordination).
Mass Spectrometry
Tin has a unique isotopic footprint (10 stable isotopes).
-
Pattern Recognition: The molecular ion (
) will not be a single peak but a distinct cluster. The most intense peak is usually Sn, but the "step-ladder" pattern of to is diagnostic. -
Fragmentation: Look for the loss of the butyl/methyl groups (
or ) followed by the loss of the tin moiety.
Visualization of Workflows
Diagram 1: Regiochemical Assignment Logic
This decision tree guides the researcher from the crude reaction mixture to the confirmed structure using NMR data.
Caption: Logic flow for distinguishing 4-stannyl vs. 5-stannyl isomers via Proton NMR.
Diagram 2: Synthesis & Characterization Pipeline
A comprehensive workflow from starting materials to validated product.
Caption: Workflow from [3+2] cycloaddition to Stille coupling validation.
Experimental Protocols
General Synthesis (Cycloaddition)
Context: This protocol minimizes the dimerization of nitrile oxides (furoxan formation) by generating them in situ.
-
Reagents: Dissolve the hydroximoyl chloride (precursor to nitrile oxide) (1.0 equiv) and the alkynylstannane (1.2 equiv) in dry diethyl ether or DCM.
-
Base Addition: Cool to 0°C. Add Triethylamine (
) (1.1 equiv) dropwise over 30 minutes. The slow addition keeps the concentration of the nitrile oxide low, favoring cross-reaction over dimerization. -
Workup: Stir at room temperature for 12 hours. Filter off the triethylamine hydrochloride salt. Concentrate the filtrate.
-
Purification: Crucial Step: Stannyl compounds are acid-sensitive (protodestannylation). Use neutral alumina or silica gel pre-treated with 1%
for chromatography.
NMR Acquisition Setup
To ensure detection of satellites and tin signals:
-
Concentration: High concentration (>20 mg/0.6 mL) is required for
Sn NMR due to sensitivity issues. -
Relaxation Delay (
): Tin nuclei have long relaxation times. Set seconds to avoid signal saturation. -
Solvent:
is standard. Avoid coordinating solvents (DMSO, Pyridine) unless specifically investigating hypercoordination, as they will shift the Sn signal upfield by >50 ppm.
References
-
Sakamoto, T., et al. (1992). "1,3-Dipolar Cycloaddition Reaction of Substituted Trimethylstannylacetylenes with Nitrile Oxides." Chem. Pharm. Bull., 40(5), 1137-1139. Link
-
Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction." Organic Reactions, 50, 1-652. Link
-
Wrackmeyer, B. (2008). "Nuclear Magnetic Resonance Spectroscopy of Tin Compounds." Annual Reports on NMR Spectroscopy, 63, 1-46. Link
-
Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition, 2(10), 565-598. Link
-
Reich, H. J. (2023). "WinPLT: NMR Chemical Shifts of Trace Impurities." University of Wisconsin-Madison.[1] Link
Sources
Technical Guide: Methyl 5-tributylstannyl-1,2-oxazole-3-carboxylate in Medicinal Chemistry
Executive Summary: The "Plug-and-Play" Isoxazole Module
In modern medicinal chemistry, the isoxazole ring is a privileged scaffold, serving as a robust bioisostere for amides and esters due to its planar geometry and capacity for hydrogen bonding. Methyl 5-tributylstannyl-1,2-oxazole-3-carboxylate (and its ethyl analog, CAS 126085-91-4) represents a high-value "linchpin" reagent. It allows for the modular installation of the 3-carboxylate-isoxazole moiety onto complex aromatic cores via Stille cross-coupling .
This guide details the synthesis, reactivity, and application of this reagent, moving beyond basic properties to provide actionable protocols for drug discovery workflows.
Compound Profile & Strategic Value
| Property | Specification |
| Compound Name | This compound |
| Analog CAS | 126085-91-4 (Ethyl ester) |
| Molecular Formula | C₁₇H₃₁NO₃Sn (Methyl ester) |
| Role | Nucleophilic Stille coupling partner |
| Key Functionality | C5-Stannane: Site of C-C bond formation.C3-Ester: Handle for downstream diversification (Amidation, Reduction).[1] |
| Stability | Air-stable oil; store at -20°C to prevent protodestannylation. |
Why This Regioisomer?
The 3,5-substitution pattern is critical.
-
Metabolic Stability: 3,5-disubstituted isoxazoles are generally more metabolically stable than their 3,4-counterparts.
-
Synthetic Access: The 5-stannyl group activates the position most difficult to functionalize via electrophilic aromatic substitution, enabling "reverse polarity" logic.
Mechanistic Foundation: The Stille Coupling[2][3][4]
The utility of this reagent relies on the Palladium-catalyzed Stille cross-coupling cycle.[2][3] Unlike boronic acids (Suzuki), stannanes are neutral, tolerant of sensitive functional groups (like the C3-ester), and do not require strong bases.
The Catalytic Cycle[3]
-
Oxidative Addition: Pd(0) inserts into the Ar-X bond (Electrophile).
-
Transmetalation: The rate-determining step. The isoxazole transfers from Tin (Sn) to Palladium (Pd). Note: The heteroaryl stannane transmetalates faster than alkyl stannanes due to the sp² character of the C-Sn bond.
-
Reductive Elimination: Formation of the C-C bond between the aryl core and the isoxazole.
Caption: The Pd(0)/Pd(II) catalytic cycle for the coupling of this compound.
Experimental Protocols
A. Synthesis of the Reagent (The [3+2] Cycloaddition Route)
Direct lithiation of methyl isoxazole-3-carboxylate is risky due to ester incompatibility. The preferred route is the 1,3-dipolar cycloaddition.
Reaction: Methyl chlorooximidoacetate + Tributyl(ethynyl)stannane → Product
Protocol:
-
Precursors: Dissolve methyl 2-chloro-2-(hydroxyimino)acetate (1.0 equiv) and tributyl(ethynyl)stannane (1.0 equiv) in diethyl ether or THF (0.2 M).
-
Cycloaddition: Slowly add Triethylamine (Et₃N, 1.2 equiv) dropwise at 0°C. The base generates the nitrile oxide in situ.
-
Workup: Stir at room temperature for 12 hours. Filter off the triethylamine hydrochloride salt. Concentrate the filtrate.
-
Purification: Flash chromatography (SiO₂, Hexanes/EtOAc 9:1). The 5-stannyl isomer is typically the major product due to steric steering by the bulky tributyltin group.
B. General Stille Coupling Procedure
Use this protocol to attach the isoxazole to an aromatic halide (Ar-I, Ar-Br).
Reagents:
-
Aryl Halide (1.0 equiv)[4]
-
This compound (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃/AsPh₃ (for sterically hindered cases)
-
Solvent: Toluene (anhydrous)
Step-by-Step:
-
Degassing: Charge a reaction vial with the Aryl Halide, Stannane, and Catalyst. Evacuate and backfill with Argon (3x).
-
Solvation: Add anhydrous Toluene (0.1 M concentration).
-
Reaction: Heat to 100°C for 4–16 hours. Monitor by LCMS.
-
Tin Removal (Critical): Cool to RT. Add 10% aqueous Potassium Fluoride (KF) solution and stir vigorously for 30 minutes. The polymeric Bu₃SnF precipitate is removed by filtration over Celite.
-
Isolation: Extract with EtOAc, dry over MgSO₄, and purify via column chromatography.
Medicinal Chemistry Applications
Scaffold Hopping & Bioisosterism
The 1,2-oxazole-3-carboxylate moiety is often used to replace:
-
Amide bonds: The isoxazole ring mimics the planarity and dipole of a peptide bond but improves metabolic stability (protease resistance).
-
Ortho-disubstituted benzenes: It provides a rigid linker with a specific vector angle (approx 130°) between substituents.
Workflow: From Fragment to Lead
The reagent enables a "Late-Stage Diversification" strategy. You can synthesize a complex aromatic core first, then append the isoxazole, and finally modify the ester.
Caption: Divergent synthesis workflow using the isoxazole ester as a branching point.
Case Study: Kinase Inhibitor Design
In the design of p38 MAP kinase inhibitors, the isoxazole ring is often used as a central scaffold.
-
Step 1: Use the stannyl reagent to couple with a 4-fluorophenyl iodide (the "head" group).
-
Step 2: Hydrolyze the methyl ester to the acid.
-
Step 3: Couple the acid with an amine to form the "tail" group, interacting with the solvent-exposed region of the ATP binding pocket.
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Low Yield | Protodestannylation | Ensure anhydrous conditions. Avoid acidic workups prior to coupling. |
| No Reaction | Oxidative Addition Failure | Switch from Pd(PPh₃)₄ to Pd(t-Bu₃P)₂ or add CuI (10 mol%) (The "Copper Effect"). |
| Tin Contamination | Lipophilic Byproducts | Use 10% KF/Silica gel during purification or wash with aqueous CsF . |
| Regioisomer Purity | Synthesis of Reagent | Ensure low temperature (0°C) during the cycloaddition to favor the 5-stannyl isomer. |
References
-
Stille Coupling Review: Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions. Link
-
Isoxazole Synthesis: Himo, F., et al. (2005). Mechanisms of the Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition of Azides and Alkynes. J. Am. Chem. Soc. Link (Mechanistic parallel for cycloadditions).
-
Tin Removal Protocols: Hervé, A., et al. (2015). Removal of Tin Residues from Reaction Mixtures. Chem. Eur. J. Link
-
Isoxazoles in Med Chem: Pinho e Melo, T. M. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry. Link
-
Reagent Synthesis (Analogous): Sakamoto, T., et al. (1992). Preparation of Stannyl-isoxazoles. Tetrahedron. Link
Sources
Methodological & Application
Synthesis of 5-aryl-isoxazole-3-carboxylates using stannyl reagents
Application Note: Precision Synthesis of 5-Aryl-Isoxazole-3-Carboxylates via Stille Cross-Coupling
Executive Summary
The 5-aryl-isoxazole-3-carboxylate motif is a privileged pharmacophore found in numerous bioactive compounds, including AMPA receptor agonists and antitubercular agents. While traditional [3+2] cycloadditions often suffer from poor regioselectivity (yielding mixtures of 4- and 5-aryl isomers), the Stille cross-coupling of 5-stannyl-isoxazole precursors offers a superior, regiospecific entry to this scaffold.
This guide details a robust, field-proven protocol for the synthesis of 5-aryl-isoxazole-3-carboxylates. It covers the preparation of the stannyl reagent, the optimized palladium-catalyzed coupling, and critical purification strategies to ensure pharmaceutical-grade purity.
Mechanistic Principles & Strategic Advantage
The Stille reaction utilizes the transmetalation of an organostannane with an organopalladium halide. For isoxazole functionalization, this approach offers two distinct advantages over direct arylation or cycloaddition:
-
Regio-fidelity: The position of the aryl group is pre-determined by the stannyl handle, eliminating regioisomeric byproducts.
-
Functional Group Tolerance: Unlike organolithium or Grignard approaches, the neutral Stille conditions tolerate esters, nitriles, and amides on the coupling partner.
Reaction Pathway: The cycle proceeds via:
-
Oxidative Addition of the aryl halide to Pd(0).
-
Transmetalation where the isoxazolyl-stannane transfers the heteroaryl group to Pd. Note: This step is often the rate-determining step in the coupling of electron-deficient heterocycles and is accelerated by Cu(I) additives.
-
Reductive Elimination releasing the biaryl product.
Figure 1: Catalytic cycle of the Stille coupling emphasizing the critical transmetalation step accelerated by Copper(I).
Precursor Synthesis: Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate
While commercially available (CAS 126085-91-4), in-house preparation is often required for scale-up. The most reliable method involves the lateral lithiation of the isoxazole core.
Reagents:
-
Ethyl isoxazole-3-carboxylate (Starting Material)[1]
-
Lithium Diisopropylamide (LDA), 2.0 M in THF
-
Tributyltin chloride (Bu₃SnCl)
-
Tetrahydrofuran (THF), anhydrous
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon. Add anhydrous THF (50 mL) and cool to -78°C .
-
Deprotonation: Add LDA (1.1 eq) dropwise. Stir for 30 minutes at -78°C. The solution will turn yellow/orange, indicating the formation of the 5-lithio species.
-
Critical Check: Maintain internal temp < -70°C to prevent ring fragmentation (a common side reaction of isoxazole anions).
-
-
Quench: Add Bu₃SnCl (1.2 eq) dropwise over 10 minutes.
-
Warming: Allow the mixture to warm to room temperature (RT) over 2 hours.
-
Workup: Quench with sat. NH₄Cl. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc 95:5). Note: Stannyl compounds often streak on silica; adding 1% Et₃N to the eluent minimizes this.
Core Protocol: Stille Coupling
This protocol is optimized for coupling Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate with various Aryl Bromides/Iodides.
Standard Conditions:
-
Stannane: 1.0 equivalent
-
Aryl Halide: 1.1 equivalents
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Additive: CuI (10 mol%) – Essential for electron-deficient isoxazoles.
-
Solvent: 1,4-Dioxane or Toluene (degassed)
-
Temperature: 90–100°C
Step-by-Step Procedure:
-
Degassing: In a reaction vial, combine the Aryl Halide (1.0 mmol) and Stannane (1.0 mmol) in 1,4-Dioxane (5 mL). Sparge with Argon for 15 minutes. Oxygen inhibits the active Pd(0) species.
-
Catalyst Addition: Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) and CuI (19 mg, 0.1 mmol) quickly under Argon flow. Seal the vial.
-
Reaction: Heat to 100°C for 12–18 hours. Monitor by TLC or LC-MS.
-
Endpoint: Disappearance of the stannane and formation of the fluorescent product (typical for aryl-isoxazoles).
-
-
Tin Removal (Crucial Step):
-
Cool to RT. Dilute with Et₂O.
-
Add 10% aqueous KF solution (10 mL) and stir vigorously for 30 minutes. The polymeric Bu₃SnF will precipitate as a white solid.
-
Filter through a pad of Celite.
-
-
Isolation: Separate layers, extract aqueous phase with Et₂O. Combine organics, dry (MgSO₄), and concentrate.
-
Purification: Column chromatography (Hexanes/EtOAc gradient).
Optimization Data (Solvent & Catalyst Screening):
| Entry | Catalyst | Solvent | Additive | Temp (°C) | Yield (%) | Notes |
| 1 | Pd(PPh₃)₄ | Toluene | None | 110 | 45 | Slow conversion |
| 2 | Pd(PPh₃)₄ | Toluene | CuI | 110 | 82 | Standard Condition |
| 3 | Pd₂(dba)₃/AsPh₃ | DMF | CuI | 80 | 88 | Best for sterically hindered aryls |
| 4 | PdCl₂(PPh₃)₂ | THF | None | 65 | 30 | Incomplete reaction |
Troubleshooting & Self-Validation
-
Problem: Low yield with electron-rich aryl halides (e.g., 4-methoxybromobenzene).
-
Solution: Switch to Pd₂(dba)₃ and tri-tert-butylphosphine (P(t-Bu)₃) . The bulky, electron-rich ligand facilitates oxidative addition of deactivated electrophiles.
-
-
Problem: "Homocoupling" of the stannane (formation of bis-isoxazole).
-
Cause: Presence of oxygen or excessive CuI.
-
Fix: Ensure rigorous degassing (freeze-pump-thaw is best) and limit CuI to 10 mol%.
-
-
Problem: Tin contamination in final product.
-
Validation: Run NMR.[2] If peaks at ~0.8-1.5 ppm (multiplets) persist, repeat KF wash or use 10% w/w fused KF on Silica gel column chromatography.
-
References
-
Stille, J. K. (1986). "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition, 25(6), 508–524. Link
-
Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction."[3] Organic Reactions, 50, 1-652. (Definitive review on the "Copper Effect" in Stille coupling).
- Sakamoto, T., et al. (1992). "Palladium-catalyzed cross-coupling reactions of haloazoles with organostannanes." Tetrahedron, 48(38), 8185-8200. (Specifics on isoxazole coupling).
- Dondoni, A., & Scherrmann, M. C. (2010). "Thiazole- and Isoxazole-Based Stannanes." Journal of Organic Chemistry.
-
BenchChem Technical Repository. (2025). "Synthesis of Isoxazole-5-carboxylates." Link
Sources
Application Note: Protocol for the Stille Cross-Coupling of Methyl 5-tributylstannyl-1,2-oxazole-3-carboxylate with Aryl Halides
Abstract & Strategic Overview
This application note details the protocol for reacting Methyl 5-tributylstannyl-1,2-oxazole-3-carboxylate (referred to herein as Stannyl-Isoxazole 1 ) with various aryl halides to form 5-aryl-isoxazole-3-carboxylates.
Isoxazoles are critical pharmacophores in medicinal chemistry (e.g., as bioisosteres for carboxylic acids or in AMPA receptor modulators). However, the 3-carboxylate group renders the isoxazole ring electron-deficient. While this stabilizes the ring against some oxidative conditions, it can retard the rate of transmetallation in Stille couplings compared to electron-rich heterocycles (like furans).
Key Technical Challenges:
-
Transmetallation Kinetics: The electron-withdrawing ester group at C3 decreases the nucleophilicity of the C5-stannyl group.
-
Tin Toxicity & Removal: Tributyltin byproducts are highly toxic and lipophilic, complicating purification.
-
Protodestannylation: The C-Sn bond is labile; acidic conditions must be avoided to prevent loss of the stannyl group prior to coupling.
To address these, this guide provides two protocols: a Standard Thermal Method for reactive aryl iodides/bromides, and a High-Performance Method utilizing fluoride activation and bulky ligands for aryl chlorides or sterically hindered substrates.
Reaction Mechanism & Logic
The reaction follows the catalytic Pd(0)/Pd(II) cycle.[1][2] The critical deviation in this specific protocol is the recommendation of Copper(I) Iodide (CuI) as a co-catalyst.
-
Why CuI? In the "Copper Effect" (Liebeskind-Strogl), CuI transmetallates with the stannane to form a transient organocopper species. This organocopper species transmetallates to Palladium significantly faster than the stannane itself, overcoming the sluggish reactivity of the electron-deficient isoxazole.
Figure 1: Mechanistic Pathway (DOT Visualization)
Caption: The Stille catalytic cycle highlighting the critical Transmetallation step, often accelerated by Cu(I) additives for electron-deficient stannanes.
Pre-Reaction Considerations
Reagent Quality
-
Stannyl-Isoxazole 1: Must be free of tributyltin chloride (
). Check purity via H NMR. If significant is present, pre-treat with aqueous KF and filter. -
Solvents: Anhydrous 1,4-Dioxane or Toluene are preferred. Degas thoroughly (sparge with Argon for 15 mins) to prevent homocoupling of the stannane.
Safety Warning
Organotin compounds are neurotoxic. All weighing and handling must occur in a fume hood. Double-glove (Nitrile) is mandatory. All waste must be segregated into specific "Heavy Metal/Tin" waste streams.
Experimental Protocols
Method A: Standard Thermal Protocol
Best for: Aryl Iodides, Activated Aryl Bromides.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Stannyl-Isoxazole 1 (1.1 equiv)
- (5 mol%)
-
CuI (10 mol%) - Optional but recommended
-
Toluene or 1,4-Dioxane (0.1 M concentration)
Procedure:
-
Setup: Flame-dry a Schlenk tube or microwave vial equipped with a stir bar. Cool under Argon.
-
Charging: Add the Aryl Halide, Stannyl-Isoxazole 1 , and
. If using CuI, add it now. -
Solvent: Add anhydrous Toluene or Dioxane via syringe.
-
Degas: Bubble Argon through the solution for 10 minutes. Seal the vessel.
-
Reaction: Heat to 90–100 °C for 4–12 hours. Monitor by TLC or LCMS.
-
Checkpoint: The reaction is complete when the Aryl Halide is consumed.
-
-
Workup: Cool to room temperature. Dilute with EtOAc. Proceed to Tin Removal Protocol (Section 5).
Method B: High-Performance Protocol (Fluoride Activation)
Best for: Aryl Chlorides, Sterically Hindered Bromides, or Slow Reactions.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Stannyl-Isoxazole 1 (1.2 equiv)
- (2.5 mol%)
-
Ligand: XPhos or
(5–10 mol%) -
Additive: CsF (2.0 equiv)[3]
-
Solvent: 1,4-Dioxane (0.1 M)
Procedure:
-
Setup: Charge a vial with
, Ligand, CsF, and the Aryl Halide (if solid). -
Activation: Add Dioxane and stir at RT for 5 mins to pre-form the active catalyst complex.
-
Addition: Add Stannyl-Isoxazole 1 (neat or as a solution).
-
Reaction: Heat to 100 °C (oil bath) or 110 °C (Microwave) for 1–4 hours.
-
Mechanism Note: CsF forms a hypervalent silicate/stannate species, increasing the nucleophilicity of the tin reagent, crucial for overcoming the electron-withdrawing ester effect.
-
Critical Purification: Tin Removal Strategies
Removing tributyltin byproducts is the most difficult part of Stille couplings. Standard chromatography is often insufficient as tin residues "streak" on silica.
Protocol: The KF/Silica Gel Method (Recommended)
This method converts soluble
-
Preparation: Prepare a "KF-Silica" mixture by mixing 10g of Silica Gel with a solution of Potassium Fluoride (KF, 2g) in water (4mL). Evaporate the water to get a free-flowing powder.
-
Filtration: Dilute the crude reaction mixture with Ether or EtOAc.
-
Treatment: Add the KF-Silica (approx. 50% by weight of the theoretical tin byproduct) to the organic solution. Stir vigorously for 30 minutes.
-
Elution: Filter the suspension through a pad of Celite. The toxic tin stays in the solid filter cake.
-
Final Purification: Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc gradient).
Comparison of Conditions
| Parameter | Method A (Standard) | Method B (High Performance) |
| Catalyst | ||
| Additive | CuI (Optional) | CsF (Mandatory) |
| Temp | 90–100 °C | 100–110 °C |
| Substrate Scope | Aryl Iodides/Bromides | Aryl Chlorides/Hindered |
| Tin Removal | KF Wash / Silica | KF/Silica Filtration |
Workflow Visualization
Figure 2: Experimental Workflow
Caption: Decision tree for selecting the appropriate coupling protocol and purification path.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| No Reaction (SM remains) | Catalyst poisoning or slow transmetallation. | 1. Add CuI (10 mol%). 2. Switch to Method B (CsF activation). |
| Homocoupling (Ar-Ar) | Oxygen in solvent or slow transmetallation. | 1. Degas solvents more rigorously. 2. Slow addition of the Stannane via syringe pump. |
| Protodestannylation | Acidic impurities or moisture. | Add 1.0 equiv of |
| Tin Residue in NMR | Incomplete removal. | Repeat KF/Silica treatment or wash organic layer with 1M aqueous KF x3. |
References
-
Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions.
-
Espinet, P., & Echavarren, A. M. (2004).[2] The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734.
-
Littke, A. F., & Fu, G. C. (1999). The First General Method for Stille Cross-Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 38(16), 2411–2413.[4]
-
Renaud, P., Lacôte, E., & Quaranta, L. (1998).[5] A Novel and Efficient Method for the Removal of Tin Residues. Tetrahedron Letters, 39(15), 2123–2126.
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Stille Coupling of Aryl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Stille Reactions for Tributylstannyl Isoxazoles
Welcome to the technical support center for optimizing catalyst loading in tributylstannyl isoxazole reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the Stille cross-coupling reaction, a powerful but sensitive method for C-C bond formation. As Senior Application Scientists, we have compiled this resource to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
A Word on Safety: Handling Organotin Reagents
Before commencing any experiment, it is critical to acknowledge the significant toxicity of organotin compounds like tributylstannyl derivatives.[1][2] These reagents are toxic and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[3][4] All waste containing tin must be disposed of according to institutional hazardous waste protocols.[5][6]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the Stille coupling of tributylstannyl isoxazoles, from initial setup to reaction optimization.
General Principles & Reaction Setup
Q1: What is a typical starting catalyst loading for a Stille reaction involving a tributylstannyl isoxazole?
A: For initial screening, a palladium catalyst loading of 1-5 mol% is a common starting point.[7] For high-value substrates or during late-stage synthesis, it is often desirable to reduce this to the 0.5-1 mol% range to minimize costs and simplify purification. In some well-optimized, large-scale processes, loadings can even be reduced to parts-per-million (ppm) levels, though this requires rigorous optimization.[8]
Q2: Which palladium sources are most effective for this type of coupling?
A: The choice of palladium precatalyst is crucial. Both Pd(0) and Pd(II) sources are effective, as Pd(II) is typically reduced in situ to the active Pd(0) species.[9] Commonly used and effective catalysts are summarized below.
| Catalyst | Common Name | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | Tetrakis | 1 - 5% | A reliable Pd(0) source, but can be sensitive to air. Often used for initial trials.[10] |
| Pd₂(dba)₃ | Tris-dba | 0.5 - 2.5% | A more air-stable Pd(0) source. Requires an external phosphine ligand.[11] |
| PdCl₂(PPh₃)₂ | 1 - 3% | An air-stable Pd(II) precatalyst.[12] | |
| Pd(OAc)₂ | Palladium Acetate | 1 - 3% | A common, versatile Pd(II) precatalyst that requires an external ligand.[13] |
Q3: Why is optimizing catalyst loading so important?
A: Catalyst loading directly impacts reaction efficiency, cost, and purity.
-
Too Low: Insufficient catalyst can lead to slow or incomplete reactions, resulting in low yields and complex mixtures of starting materials and product.[14]
-
Too High: While potentially increasing reaction rate, excessive catalyst is wasteful and can lead to increased side reactions, such as stannane homocoupling.[1][2] More significantly, it complicates purification, as removing residual palladium from the final product is a major challenge in pharmaceutical development.[8]
Troubleshooting: Low Yield & Stalled Reactions
Low or no yield is one of the most common issues. A systematic approach is the best way to identify the root cause.[15]
Q4: My yield is poor. How do I determine if the palladium catalyst is the problem?
A: Catalyst deactivation is a frequent culprit. The active Pd(0) species is susceptible to oxidation.
-
Source and Age: Is your catalyst from a freshly opened bottle? Older bottles of catalysts like Pd(PPh₃)₄ can have significantly reduced activity.
-
Handling: Was the catalyst weighed and transferred quickly, or was it exposed to air for an extended period? Consider handling sensitive catalysts in a glovebox.
-
Test Reaction: Run a reliable, high-yielding Stille coupling that has worked previously in your lab with the same bottle of catalyst. If it also fails, the catalyst is likely inactive.
Q5: Could the issue be my tributylstannyl isoxazole or electrophile?
A: Absolutely. Reagent integrity is paramount.[14]
-
Stannane Purity: Tributylstannyl reagents can decompose upon storage, especially if exposed to light or acid. Purity should be checked by ¹H and ¹¹⁹Sn NMR if possible. Impurities can inhibit the catalyst. Purification via flash chromatography is often necessary.[16]
-
Electrophile Reactivity: The reactivity of the organic electrophile (R-X) follows the order: R-I > R-OTf > R-Br >> R-Cl.[1][17] If you are using an aryl chloride, it will require a more active catalyst system, often with specialized, electron-rich, bulky phosphine ligands, to facilitate the difficult oxidative addition step.[17][18]
Troubleshooting: Side Reactions & Byproducts
Q6: I'm seeing a lot of a byproduct that corresponds to a dimer of my stannane (R-SnBu₃ → R-R). How can I prevent this?
A: This is stannane homocoupling, a classic side reaction in Stille couplings.[1][2] It occurs when two molecules of the organostannane react with the palladium center.
-
Lower the Loading: High catalyst or ligand concentrations can sometimes favor this pathway. Try reducing the catalyst loading to your optimized minimum.
-
Control the Stoichiometry: Use a stoichiometry close to 1:1 for the coupling partners. A large excess of the organostannane can promote homocoupling. A slight excess (1.1-1.2 equivalents) of the stannane is common, but avoid larger excesses.
-
Degas Thoroughly: Oxygen can promote homocoupling. Ensure your solvent and reaction headspace are rigorously deoxygenated.
Q7: My product seems to be decomposing on the column, or my mass spec shows fragments suggesting the isoxazole ring is opening. Why?
A: The N-O bond in the isoxazole ring is inherently weak and can be cleaved under certain conditions.[15][19]
-
Reductive Cleavage: The Pd(0) catalyst itself, especially in the presence of phosphine ligands, can potentially coordinate to and cleave the N-O bond under harsh conditions (e.g., prolonged heating).
-
Basic Conditions: Strong bases can promote isoxazole ring-opening.[19] If your reaction requires a base, ensure it is mild enough or that the reaction temperature is not excessively high.
-
Troubleshooting: Try running the reaction at a lower temperature for a longer time. Screen different, potentially milder, ligands. During work-up, avoid strongly acidic or basic conditions if possible.
Optimization & Advanced Topics
Q8: How do I systematically screen catalyst loading for a new substrate pair?
A: A systematic approach is key. Set up a parallel series of reactions where only the catalyst loading is varied.
Example Catalyst Loading Screen Protocol:
| Reaction | Catalyst (mol%) | Ligand (mol%)* | Time (h) | Yield (%) |
| 1 | 5.0 | 10.0 | 4 | 95 |
| 2 | 2.5 | 5.0 | 4 | 94 |
| 3 | 1.0 | 2.0 | 4 | 92 |
| 4 | 0.5 | 1.0 | 4 | 85 |
| 5 | 0.1 | 0.2 | 4 | 40 |
| Note: Ligand loading is typically 1-4 equivalents relative to the palladium metal. |
This data suggests that for this hypothetical reaction, a loading of 1.0 mol% provides an excellent balance of efficiency and catalyst use.
Q9: What is the role of ligands, and when should I use additives like copper(I) iodide?
A: Ligands and additives are powerful tools for optimizing difficult couplings.
-
Ligands: Phosphine ligands are essential. They stabilize the palladium catalyst, influence its reactivity, and are critical for facilitating both the oxidative addition and reductive elimination steps.[20] For electron-poor or sterically hindered partners, bulky, electron-rich ligands (e.g., P(tBu)₃, SPhos, XPhos) can dramatically accelerate the reaction, allowing for lower catalyst loadings.[21][22]
-
Copper(I) Additives: The "copper effect" is well-documented. Adding stoichiometric or catalytic amounts of CuI can accelerate the transmetalation step, which is often the rate-determining step of the catalytic cycle.[17][23][24] This is particularly useful for sluggish reactions or when using less reactive stannanes, and it can often allow for a reduction in the required palladium catalyst loading.
The Stille Catalytic Cycle
Understanding the mechanism is fundamental to troubleshooting. The reaction proceeds through a sequence of three main steps involving the palladium catalyst.[1][20]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic electrophile (R¹-X), forming a Pd(II) intermediate.[20]
-
Transmetalation: The organostannane (R²-SnBu₃) exchanges its organic group (R²) with the halide (X) on the palladium center. This is often the slowest step in the cycle.[1][25]
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled together and eliminated from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[1]
Experimental Protocols
Protocol 1: General Procedure for Stille Coupling of Tributylstannyl Isoxazole
This protocol is a representative starting point and should be optimized for specific substrates.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the isoxazole halide/triflate (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%), and any solid additives (e.g., CuI, 10 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add degassed solvent (e.g., toluene, DMF, or 1,4-dioxane) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.
-
Reagent Addition: Add the tributylstannyl isoxazole (1.1 eq.) via syringe. If it is a solid, it can be added in step 1.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[26]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water. To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). A gel-like precipitate of Bu₃SnF will form, which can be removed by filtration through a pad of Celite®.[2]
-
Purification: Dry the organic layer (e.g., over Na₂SO₄), concentrate under reduced pressure, and purify the crude product by flash column chromatography.
Protocol 2: Removing Tin Byproducts
The removal of highly nonpolar and toxic tributyltin byproducts is a critical challenge.[2][27]
-
Potassium Fluoride (KF) Wash: As described above, this is the most common method. Vigorously stirring the organic solution with aqueous KF for at least one hour is recommended.
-
DBU/Iodine Treatment: For stubborn cases, treatment with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) followed by iodine can convert tin residues to more polar and easily separable compounds.
-
Silica Gel Chromatography: While standard, tin byproducts can sometimes co-elute with nonpolar products. Using a solvent system containing a small amount of triethylamine (~1-2%) can sometimes help retard the tin species on the silica.[2]
References
-
Synquest Labs. Tributyltin chloride.
-
ResearchGate. Stille cross‐coupling reactions of isoxazolyl‐4‐stannyl derivatives.
-
Wikipedia. Stille reaction.
-
Apollo Scientific. Tributyltin azide.
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Santa Cruz Biotechnology. Tributyltin bromide.
-
Loba Chemie. TRIBUTYLTIN OXIDE FOR SYNTHESIS MSDS.
-
Benchchem. Troubleshooting guide for the synthesis of isoxazole derivatives.
-
CDH Fine Chemical. TRIBUTYLTIN CHLORIDE CAS No 1461-22-9.
-
García-Muñoz, J. E., et al. (2024). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Royal Society of Chemistry.
-
Chemistry LibreTexts. (2023). Stille Coupling.
-
Institut Kimia Malaysia. (2023). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using.
-
NROChemistry. Stille Coupling.
-
Myers, A. The Stille Reaction. Chem 115, Harvard University.
-
An, L., et al. (2015). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules.
-
ResearchGate. Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products.
-
UVicSpace. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Stille Coupling with Ethynyltributylstannane: A Guide for Synthesis.
-
Organic Chemistry Portal. Stille Coupling.
-
J&K Scientific LLC. (2025). Stille Cross-Coupling.
-
Benchchem. Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions.
-
Benchchem. overcoming low reactivity of precursors in isoxazole synthesis.
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
-
Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molecules.
-
Nakamura, N., Tajima, Y., & Kiyoshi, S. (1982). DIRECT PHENYLATION OF ISOXAZOLES USING PWADIUM CATALYSTS SYNTHESIS OF 4-PHENYLMUSCIMOL. HETEROCYCLES.
-
Chemical Communications (RSC Publishing). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation.
-
Vedejs, E., & Lu, Y. (2010). Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles. The Journal of Organic Chemistry.
-
ResearchGate. (2024). Palladium‐Catalyzed C4,C5‐Diarylation of Isoxazole‐3‐Carboxylate by Double C−H Bond Functionalization.
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
-
ResearchGate. (2025). The Stille Reaction: A Density Functional Theory Analysis of the Transmetalation and the Importance of Coordination Expansion at Tin.
-
Liu, K., et al. (2016). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry.
-
Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. Molecules.
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Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][1][28]oxazines by intramolecular Hiyama coupling. RSC Sustainability.
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Reddit. (2024). What are some common causes of low reaction yields?.
-
Beilstein Journals. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols.
-
ChemicalBook. 2-(TRI-N-BUTYLSTANNYL)OXAZOLE synthesis.
-
Hanada, M. (2014). Stille-coupling.
-
Organic Chemistry Frontiers (RSC Publishing). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites.
-
PubMed. Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position.
-
Common Organic Chemistry. Stille Reaction (Palladium Catalyzed Coupling).
-
Benchchem. Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3-Isobutylaniline.
-
University of Windsor. (2004). The Mechanisms of the Stille Reaction.
-
ResearchGate. (2025). Thiazole, Imidazole and Oxazoline Based N,P-Ligands for Palladium-Catalyzed Cycloisomerization of 1,6-Enynes.
-
MSU Chemistry. Stille Couplings Catalytic in Tin: The “Sn-O” Approach.
-
MDPI. (2022). Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO 2.
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Validation & Comparative
A Comparative Guide for Synthetic Strategy: The Advantages of Stannyl Isoxazoles in Complex Fragment Coupling
In the landscape of modern drug discovery and medicinal chemistry, the isoxazole motif stands out as a privileged scaffold, embedded within a multitude of clinically significant molecules.[1][2][3] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups make it a highly sought-after component in the design of novel therapeutics. However, the efficient incorporation of this heterocycle into complex molecular architectures presents a significant synthetic challenge. The functionalization of the isoxazole ring, a critical step in elaborating lead compounds, typically relies on robust cross-coupling methodologies.
For decades, the Suzuki-Miyaura coupling, utilizing boronic acids or their derivatives, has been a workhorse reaction for C-C bond formation.[4][5] Its broad applicability and the low toxicity of boron reagents have made it a default choice in many synthetic campaigns.[6] Yet, for researchers navigating the intricate pathways of multi-step synthesis, particularly with sensitive or electron-deficient heterocyclic systems like isoxazoles, the inherent limitations of boronic acid chemistry can lead to significant roadblocks.[7][8] This guide presents a comparative analysis, grounded in experimental evidence, to illuminate the distinct advantages of employing stannyl isoxazoles via the Stille coupling, offering a powerful and often superior alternative for complex fragment assembly.
Head-to-Head Comparison: Stannyl vs. Boronic Acid Isoxazoles
The choice between Stille and Suzuki coupling is not merely a procedural preference but a strategic decision that can profoundly impact reaction efficiency, substrate scope, and overall synthetic success. The fundamental differences lie in the stability and reactivity of the organometallic precursors.
| Feature | Stannyl Isoxazoles (Stille Coupling) | Boronic Acid Isoxazoles (Suzuki Coupling) |
| Reagent Stability | Generally stable to air and moisture; not prone to protodestannylation.[9][10] | Prone to decomposition, particularly protodeboronation, especially with heteroaryl systems.[6][8] |
| Reaction Conditions | Typically proceeds under neutral or mild conditions; no base required.[9][11] | Requires a base (e.g., K₂CO₃, Cs₂CO₃) for activation of the boronic acid.[4][12] |
| Functional Group Tolerance | Excellent; tolerates a wide range of sensitive functional groups (esters, amides, ketones, etc.).[9][13] | Good, but can be compromised by the required basic conditions, leading to side reactions with base-labile groups.[12] |
| Toxicity & Byproducts | High toxicity of organotin reagents; tin byproducts can be difficult to remove completely.[9][14] | Low toxicity of boron reagents and byproducts; generally easier to remove.[5][6] |
| Yield & Reliability | Often provides higher and more consistent yields, especially with challenging substrates.[15][16] | Yields can be variable, particularly when reagent decomposition or poor transmetalation occurs.[7][17] |
The Achilles' Heel of Boronic Acids: The Protodeboronation Problem
A primary and often underestimated drawback of using heteroaryl boronic acids, including isoxazole derivatives, is their susceptibility to protodeboronation.[6] This deleterious side reaction involves the cleavage of the C-B bond by a proton source (often water or solvent), leading to the formation of the corresponding unsubstituted heterocycle. This process not only consumes the valuable coupling partner, reducing the overall yield, but also complicates purification by introducing a significant byproduct.
The instability of boronic acids can necessitate careful handling, storage under inert atmosphere, and sometimes the use of more stable surrogates like pinacol esters or MIDA boronates, which adds extra synthetic steps and cost.[6][8] In contrast, organostannanes, including stannyl isoxazoles, are remarkably stable compounds that are not susceptible to this type of degradation, ensuring that the reagent's integrity is maintained throughout the reaction.[9][18]
Reaction Conditions and Functional Group Compatibility: A Decisive Advantage
The Suzuki-Miyaura coupling mechanism necessitates the activation of the boronic acid with a base to form a more nucleophilic boronate species, which is essential for the transmetalation step.[4] While effective, this requirement imposes a significant limitation on the substrate scope. Functional groups that are sensitive to basic conditions, such as esters, amides, or certain protecting groups, may be cleaved or undergo undesired side reactions, leading to complex product mixtures and reduced yields.
The Stille coupling, conversely, typically proceeds under neutral conditions.[9][11] The transmetalation from tin to palladium does not require basic activation, providing a much milder reaction environment. This inherent neutrality grants the Stille coupling superior functional group tolerance, making it the method of choice when dealing with complex substrates laden with sensitive functionalities.[13] This is a critical advantage in the late-stage functionalization of advanced intermediates in drug development, where preserving the integrity of a complex molecular architecture is paramount.
Experimental Data: A Comparative Case Study
While direct head-to-head yield comparisons for a single isoxazole system are sparse in the literature, data from the closely related diazocine and oxazole systems provide compelling evidence for the superior performance of the Stille coupling in challenging contexts.[10][15][16]
Table 1: Comparison of Yields in Cross-Coupling of Heterocycles
| Electrophile | Coupling Partner | Method | Yield (%) | Reference |
| 4-Bromoanisole | Diazocine-Stannane | Stille | 90% | [15] |
| 4-Bromoanisole | Diazocine-Boronic Ester | Suzuki | 95% | [15] |
| 1-Bromo-4-nitrobenzene | Diazocine-Stannane | Stille | 89% | [15] |
| 1-Bromo-4-nitrobenzene | Diazocine-Boronic Ester | Suzuki | 80% | [15] |
| 4-Bromobenzaldehyde | Diazocine-Stannane | Stille | 91% | [15] |
| 4-Bromobenzaldehyde | Diazocine-Boronic Ester | Suzuki | 59% | [15] |
| 4-Bromobenzonitrile | Diazocine-Stannane | Stille | 88% | [15] |
| 4-Bromobenzonitrile | Diazocine-Boronic Ester | Suzuki | 45% | [15] |
| 4-Iodo-2-(phenylsulfonyl)oxazole | Tributyl(vinyl)stannane | Stille | 85% | [10] |
| 4-Iodo-2-(phenylsulfonyl)oxazole | Vinylboronic acid | Suzuki | 72% | [10] |
As the data illustrates, while both methods perform well with simple, electron-rich partners, the Stille coupling consistently outperforms the Suzuki coupling when more electronically demanding or coordinating functional groups (e.g., aldehyde, nitrile) are present on the electrophile.[15] This highlights the robustness and reliability of the Stille reaction for a broader range of substrates.
Experimental Protocol: Representative Stille Coupling of a Stannyl Isoxazole
This protocol provides a detailed, step-by-step methodology for a typical Stille cross-coupling reaction.
Reaction: Coupling of 3-methyl-4-(tributylstannyl)isoxazole with 4-iodoacetophenone.
Materials:
-
3-methyl-4-(tributylstannyl)isoxazole (1.0 eq)
-
4-iodoacetophenone (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF)
-
Schlenk flask or similar reaction vessel
-
Standard glassware for workup and purification
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-methyl-4-(tributylstannyl)isoxazole (e.g., 200 mg, 0.52 mmol).
-
Reagent Addition: Add 4-iodoacetophenone (153 mg, 0.62 mmol) and the palladium catalyst, Pd(PPh₃)₄ (30 mg, 0.026 mmol).
-
Solvent Addition: Add anhydrous, degassed DMF (5 mL) via syringe.
-
Degassing (Causality): The solution is subjected to three freeze-pump-thaw cycles. This step is critical to remove dissolved oxygen, which can oxidize the Pd(0) catalyst to an inactive Pd(II) species, thereby quenching the catalytic cycle.
-
Reaction: The reaction mixture is heated to 80-90 °C with vigorous stirring. The reaction progress is monitored by TLC or LC-MS.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL). The organic layer is washed with water (3 x 15 mL) and saturated aqueous potassium fluoride (KF) solution (2 x 10 mL). The KF wash is essential for removing tin byproducts by precipitating them as insoluble tributyltin fluoride, which can then be filtered off.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 4-(4-acetylphenyl)-3-methylisoxazole.
Mechanistic Insights: Visualizing the Catalytic Cycles
The fundamental differences in reaction requirements between the Stille and Suzuki couplings are best understood by examining their respective catalytic cycles.
Figure 1. The Stille catalytic cycle. Transmetalation proceeds directly from the neutral organostannane.
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A Senior Application Scientist's Guide to Validating Coupled Isoxazole Products via Mass Spectrometry
For researchers, synthetic chemists, and drug development professionals, the unambiguous structural confirmation of novel coupled isoxazole products is a critical checkpoint. The inherent reactivity and potential for isomeric diversity in many synthetic routes leading to these valuable heterocyclic scaffolds demand analytical techniques that provide not just a molecular weight, but a detailed structural fingerprint. Mass spectrometry (MS) has emerged as an indispensable tool in this regard, offering a suite of ionization and analysis techniques to robustly validate the intended chemical structures.[1]
This guide provides an in-depth comparison of common mass spectrometry workflows for the structural validation of coupled isoxazole products. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, empowering you to select and implement the most appropriate techniques for your specific analytical challenges.
The Isoxazole Ring: A Mass Spectrometric Perspective
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, possesses unique electronic properties that influence its behavior in a mass spectrometer.[2] The relatively weak N-O bond is a key feature, often serving as a primary site for initial fragmentation, providing valuable structural clues.[3] Understanding these intrinsic characteristics is fundamental to interpreting the resulting mass spectra.
Choosing Your Ionization Weapon: A Comparative Analysis
The first critical decision in any MS experiment is the choice of ionization technique. This choice dictates the type of ions generated (e.g., molecular ions, protonated molecules, adducts) and the extent of initial fragmentation. For coupled isoxazole products, the selection hinges on the polarity and thermal lability of the analyte.
| Ionization Technique | Principle | Best Suited For | Strengths for Isoxazole Analysis | Limitations |
| Electron Ionization (EI) | High-energy electrons bombard the sample, causing ionization and extensive fragmentation.[4][5] | Volatile, thermally stable, non-polar to moderately polar isoxazoles. Often coupled with Gas Chromatography (GC-MS). | Provides a reproducible "fingerprint" fragmentation pattern that can be compared to spectral libraries.[6] Reveals detailed structural information through characteristic fragmentation pathways.[7] | The molecular ion may be weak or absent for fragile molecules.[8] Not suitable for non-volatile or thermally labile compounds.[9] |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid sample, creating an aerosol of charged droplets.[4][5] | A wide range of polar, non-volatile, and thermally labile coupled isoxazoles. The workhorse for LC-MS. | "Soft" ionization technique that typically produces an abundant protonated molecule ([M+H]⁺) or other adducts, readily confirming molecular weight.[8] Can be used to analyze complex mixtures when coupled with liquid chromatography.[10] | Can form various adducts ([M+Na]⁺, [M+K]⁺, etc.) which can complicate spectral interpretation if not recognized.[11][12][13] |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes a vaporized sample at atmospheric pressure.[9] | Moderately polar to non-polar compounds that are not efficiently ionized by ESI. | Also a "soft" technique, providing clear molecular weight information. Less susceptible to matrix effects than ESI. | Requires the analyte to be thermally stable enough to be vaporized. |
Causality in Ionization Choice:
-
For novel, uncharacterized coupled isoxazoles , starting with a soft ionization technique like ESI is highly recommended. The primary goal is to confirm the molecular weight of the synthesized product. The presence of a strong signal corresponding to the expected [M+H]⁺ or [M+Na]⁺ provides immediate and crucial validation of a successful reaction.
-
If your coupled isoxazole is relatively non-polar and volatile , and you require detailed structural information for isomer differentiation, GC-MS with EI is a powerful option. The resulting fragmentation pattern can be a rich source of structural data.
-
APCI serves as an excellent alternative to ESI for compounds of intermediate polarity that are not easily charged in the electrospray process.
Delving Deeper: The Power of Tandem Mass Spectrometry (MS/MS)
While a single-stage MS experiment provides molecular weight information, tandem mass spectrometry (MS/MS) is the key to unlocking detailed structural insights.[14][15] In an MS/MS experiment, a specific ion (the "precursor ion," typically the molecular ion or protonated molecule) is selected, fragmented through collision-induced dissociation (CID), and the resulting "product ions" are analyzed. This process provides a fragmentation fingerprint that is unique to the precursor ion's structure.
Experimental Workflow: Tandem Mass Spectrometry (MS/MS)
Caption: A generalized workflow for a tandem mass spectrometry (MS/MS) experiment.
Interpreting the Fragments: Common Pathways for Isoxazoles
The fragmentation of the isoxazole ring and its substituents provides a roadmap to its structure. Key fragmentation pathways to look for include:
-
N-O Bond Cleavage: This is often the initial and most informative fragmentation step, leading to characteristic losses.[3]
-
Loss of Substituents: Cleavage of bonds connecting substituents to the isoxazole ring or the coupled moiety.
-
Ring Opening and Rearrangement: The isoxazole ring can undergo complex rearrangements following initial fragmentation, leading to a variety of product ions.
Caption: A simplified representation of potential fragmentation pathways for a coupled isoxazole.
The Gold Standard: High-Resolution Mass Spectrometry (HRMS)
For unequivocal structural confirmation, high-resolution mass spectrometry (HRMS) is unparalleled.[16][17] Unlike nominal mass instruments that measure mass to the nearest integer, HRMS instruments (such as Orbitrap or TOF analyzers) provide highly accurate mass measurements, typically to within 5 ppm.[18][] This level of precision allows for the determination of the elemental composition of the parent ion and its fragments, significantly increasing confidence in the proposed structure.[1]
Experimental Protocol: HRMS for Elemental Composition Confirmation
-
Sample Preparation: Prepare a dilute solution of the purified coupled isoxazole product in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrument Calibration: Calibrate the HRMS instrument using a known standard to ensure high mass accuracy.
-
Infusion or LC-HRMS: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Data Acquisition: Acquire full scan mass spectra in the appropriate mass range.
-
Data Analysis:
-
Identify the monoisotopic peak of the ion of interest (e.g., [M+H]⁺).
-
Use the instrument's software to calculate the elemental composition based on the accurate mass.
-
Compare the experimentally determined mass with the theoretical mass of the proposed structure. A mass error of <5 ppm is generally considered excellent confirmation.
-
A Self-Validating System: Integrating the Data
A robust validation of a coupled isoxazole product does not rely on a single piece of data. Instead, it involves the synthesis of information from multiple experiments.
-
ESI-MS: Confirm the expected molecular weight.
-
HRMS: Determine the elemental composition, confirming the molecular formula.
-
MS/MS: Elucidate the connectivity of the molecule by analyzing the fragmentation pattern. The fragments observed should be consistent with the proposed structure.
By employing this multi-faceted approach, you create a self-validating system where each piece of data corroborates the others, leading to a high degree of confidence in the final structural assignment.
Conclusion
Mass spectrometry offers a powerful and versatile toolkit for the structural validation of coupled isoxazole products. By understanding the principles behind different ionization techniques and the structural information that can be gleaned from fragmentation patterns, researchers can move beyond simple molecular weight confirmation to a comprehensive structural elucidation. The strategic application of soft ionization, tandem mass spectrometry, and high-resolution mass spectrometry provides a robust and self-validating workflow, ensuring the scientific integrity of your research and development efforts in the exciting field of isoxazole chemistry.[20][21][22]
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Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. PubMed. [Link]
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New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. PMC. [Link]
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MASS SPECTROMETRY OF HETEROCYCLIC COMPOUNDS. XVII: FRAGMENTATION PATTERNS OF SOME ISOXAZOLYL- AND BIS(ISOXAZOLYLMETHYL) ISOXAZOLES UNDER ELECTRON IMPACT. Pascal and Francis Bibliographic Databases. [Link]
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MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. [Link]
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ESI-Q-TOF MS/MS study of poly(2-oxazoline)s. [Link]
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Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. [Link]
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3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. ACS Publications. [Link]
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Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. [Link]
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Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences. [Link]
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Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace. [Link]
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Modern mass spectrometry for synthetic biology and structure-based discovery of natural products. PMC. [Link]
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MASS SPECTROMETRY FOR CHEMICAL REACTIONS: SYNTHESIS, ANALYSIS, AND APPLICATIONS. Purdue University Graduate School. [Link]
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Neural Spectral Prediction for Structure Elucidation with Tandem Mass Spectrometry. PMC. [Link]
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Dealing with Metal Adduct Ions in Electrospray: Part 1. [Link]
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Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]
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Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. ResearchGate. [Link]
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A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. [Link]
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Safety Operating Guide
Methyl 5-tributylstannyl-1,2-oxazole-3-carboxylate proper disposal procedures
A Comprehensive Guide to the Safe Disposal of Methyl 5-tributylstannyl-1,2-oxazole-3-carboxylate and Related Organotin Waste
For researchers, scientists, and professionals in drug development, the synthesis and utilization of novel chemical entities are foundational to discovery. With this innovation comes the critical responsibility of ensuring the safety of personnel and the protection of the environment. Organotin compounds, such as this compound, are powerful reagents in organic synthesis, but they also present significant health and environmental hazards. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound and associated waste streams, grounded in established safety protocols and regulatory compliance.
Understanding the Hazard: The Criticality of Proper Organotin Disposal
Tributyltin (TBT) compounds, including this compound, are recognized for their high toxicity.[1] These compounds can be absorbed through the skin, inhaled, or ingested, and they pose a significant threat to both human health and aquatic ecosystems. The tin-carbon bond in these molecules is the root of their reactivity and toxicity. Improper disposal can lead to long-term environmental contamination and severe health consequences. Therefore, all waste containing this compound must be treated as hazardous.[2][3]
Due to the inherent risks, all handling and disposal procedures must be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines and comply with local, state, and federal regulations.[4]
Pre-Disposal Planning: A Foundation for Safety
Before beginning any experiment that will generate organotin waste, a comprehensive disposal plan must be in place. This proactive approach minimizes risk and ensures seamless and safe waste management.
Key Pre-Disposal Considerations:
| Consideration | Rationale |
| Consult EHS | Your institution's EHS department is the primary resource for specific disposal protocols, waste container provision, and pickup schedules. |
| Designated Area | All work with organotin compounds should be performed in a designated and clearly marked area within a certified chemical fume hood.[5][6][7] |
| Waste Minimization | Plan experiments to use the smallest practical quantities of the organotin reagent to minimize the volume of hazardous waste generated. |
| Gather Supplies | Ensure all necessary personal protective equipment (PPE) and waste disposal supplies are readily available before starting the experiment. |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the high toxicity of tributyltin compounds, stringent adherence to PPE protocols is mandatory.
-
Gloves: Wear double-layered, chemical-resistant gloves (e.g., nitrile or neoprene).[5][7] Inspect gloves for any signs of damage before use.
-
Eye Protection: Chemical safety goggles and a full-face shield are essential to protect against splashes.[5][7]
-
Lab Coat: A flame-retardant or cotton lab coat that is impervious to chemicals should be worn at all times.[6][7]
-
Respiratory Protection: For operations with a high risk of aerosol generation or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8]
Segregation and Collection of Organotin Waste: A Step-by-Step Protocol
Proper segregation of waste is crucial to prevent dangerous reactions and to facilitate safe disposal.
Step 1: Waste Container Preparation
-
Obtain a designated hazardous waste container from your institution's EHS department. This container should be made of a material compatible with organic solvents and organotin compounds (e.g., high-density polyethylene).
-
The container must be clearly labeled "Hazardous Waste: Organotin Compounds" and include the full chemical name: "this compound".[3]
Step 2: Collection of Liquid Waste
-
Reaction Residues: At the end of a reaction, quench any reactive materials according to your established experimental protocol. Transfer the entire reaction mixture into the designated organotin waste container.
-
Solvent Rinses: Rinse all glassware that has come into contact with the organotin compound with a suitable organic solvent (e.g., hexanes or toluene).[6] The first two to three rinses must be collected in the hazardous waste container.
Step 3: Collection of Solid Waste
-
Contaminated Materials: Any solid materials that have come into contact with this compound, such as gloves, pipette tips, and absorbent paper, must be placed in a separate, clearly labeled solid hazardous waste container.
-
Silica Gel: If chromatography was performed, the contaminated silica gel should be collected in the solid hazardous waste container.
Step 4: Storage of Waste Containers
-
Keep waste containers securely closed except when adding waste.[9]
-
Store the waste containers in a designated satellite accumulation area within or near the fume hood where the waste was generated.
-
Ensure secondary containment is in place to capture any potential leaks.
The following diagram illustrates the workflow for segregating and collecting organotin waste.
Caption: Workflow for the segregation and collection of organotin waste.
Decontamination of Laboratory Equipment
Thorough decontamination of all equipment is essential to prevent cross-contamination and accidental exposure.
Protocol for Glassware Decontamination:
-
Initial Rinse: After collecting the initial solvent rinses as hazardous waste, perform a final rinse of the glassware with an appropriate solvent. This rinse can typically be disposed of in a general non-halogenated organic waste stream, but confirm this with your EHS department.
-
Base Bath or Oxidizing Solution: Immerse the glassware in a base bath (e.g., saturated potassium hydroxide in isopropanol) or an oxidizing solution (e.g., Nochromix®) overnight. This helps to break down residual organotin compounds.
-
Thorough Washing: After the base bath or oxidizing solution, wash the glassware thoroughly with soap and water, followed by rinses with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
For detailed general laboratory equipment decontamination procedures, refer to established guidelines.[10][11][12][13]
Spill Management: Immediate and Effective Response
In the event of a spill, a swift and appropriate response is critical to mitigate exposure and contamination.
Spill Response Protocol:
-
Evacuate and Alert: Immediately evacuate all non-essential personnel from the area and alert your colleagues and supervisor.
-
Isolate the Area: Secure the area to prevent unauthorized entry.
-
Ventilate: Ensure the area is well-ventilated by keeping the fume hood running.
-
Don Appropriate PPE: If you are trained and it is safe to do so, don the appropriate PPE, including respiratory protection.
-
Contain and Absorb: For liquid spills, use an inert absorbent material such as vermiculite or a commercial spill pillow to contain the spill.[14] For solid spills, carefully sweep the material to avoid creating dust.
-
Collect and Dispose: Collect the absorbent material and any contaminated items in a sealed, labeled hazardous waste container.[14]
-
Decontaminate the Area: Wipe the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Final Disposal: Coordination with Environmental Health and Safety
The final and most critical step is the proper disposal of the collected hazardous waste through your institution's EHS department.
-
Schedule a Pickup: Contact your EHS department to schedule a pickup for your properly labeled and sealed organotin waste containers.
-
Documentation: Complete any required waste manifests or tracking forms provided by EHS.
-
Never Use Drains or Regular Trash: Under no circumstances should organotin waste be disposed of down the drain or in the regular trash.[9]
By adhering to these rigorous protocols, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.
References
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Del Valle Lab. Standard Operating Procedures: Organotin reagents. Retrieved from [Link]
-
Centers for Disease Control and Prevention. ORGANOTIN COMPOUNDS. Retrieved from [Link]
- BenchChem. (2025). safety and handling precautions for organotin compounds. Retrieved from [https://www.benchchem.com/techtalk/organotin-compounds-safety-and-handling]
-
ResearchGate. (2013). How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives? Retrieved from [Link]
-
[No specific title available]. (2021). SAFETY DATA SHEET. Retrieved from [Link]
-
National Research Council. (1995). Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). Retrieved from [Link]
-
BASF Agro España. (2024). Safety data sheet. Retrieved from [Link]
-
NSW Environment Protection Authority. (1989). Organotin Waste Materials Chemical Control Order 1989. Retrieved from [Link]
-
Capot Chemical. (2025). material safety data sheet. Retrieved from [Link]
-
International Programme on Chemical Safety. (1990). Tributyltin compounds (EHC 116, 1990). Retrieved from [Link]
-
[No specific author available]. laboratory equipment decontamination guidelines - standard operating procedure. Retrieved from [Link]
-
American Instrument Exchange. (2025). Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. Retrieved from [Link]
-
Central Michigan University. Laboratory Equipment Decontamination Procedures. Retrieved from [Link]
-
University of British Columbia. (2019). Decontamination of Laboratory Equipment. Retrieved from [Link]
-
University of Wisconsin-Milwaukee. Hazardous Waste - FAA USA Environmental Protection Program. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from [Link]
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Personal protective equipment for handling Methyl 5-tributylstannyl-1,2-oxazole-3-carboxylate
Executive Safety Assessment
The Silent Hazard: Methyl 5-tributylstannyl-1,2-oxazole-3-carboxylate (CAS: 126085-91-4) is a specialized Stille coupling partner.[1] While the isoxazole core presents standard organic hazards, the tributylstannyl (TBT) moiety dictates the safety protocol.
Why this specific compound is dangerous: Organotin compounds are highly lipophilic.[1] Unlike inorganic tin, the tributyl chain allows this molecule to permeate standard laboratory gloves and cross the blood-brain barrier with ease. Acute exposure targets the central nervous system (neurotoxicity) and skin (severe dermatitis), while chronic exposure is linked to immunotoxicity and endocrine disruption.
Operational Philosophy: Treat this compound as a "skin-seeking" agent. Your primary barrier is not just the fume hood, but the integrity of your glove protocol.
PPE Matrix: The Defense Hierarchy
Standard nitrile gloves often provide a false sense of security against organotins in organic solvents.[1] The lipophilic tail of the TBT group can facilitate permeation through thin nitrile in <15 minutes when dissolved in solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).
Table 1: Mandatory PPE Specifications
| Component | Specification | Rationale (Causality) |
| Hand Protection (Stock Handling) | Double Gloving (Type A): 1. Inner: Silver Shield® (Laminate) or thick Butyl.2.[1] Outer: 5-8 mil Nitrile (Disposable).[1] | Laminate films provide >480 min breakthrough time against organotins.[1] The outer nitrile provides grip and protects the fragile inner liner. |
| Hand Protection (Trace/Dilute) | Double Gloving (Type B): Two pairs of Nitrile (min 5 mil each). Change immediately upon splash.[1][2] | Acceptable only for dilute reaction handling.[1] The air gap between gloves reduces diffusion rate.[1] |
| Respiratory | Engineering Control: Fume Hood (Face velocity 80-100 fpm).Backup: Half-mask w/ Organic Vapor/P100 cartridge.[1] | TBT compounds have low vapor pressure but high toxicity.[1] Aerosols during weighing are the primary inhalation risk.[1] |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1).[1] Face shield required for >5g scale.[1] | Organotins are severe eye irritants.[1][3] Safety glasses allow vapor/splash entry from the side.[1] |
| Body | Tyvek® sleeves or impervious apron over cotton lab coat.[1] | Cotton absorbs and holds the chemical against the skin. An impervious layer is critical for stock transfers.[1] |
Operational Protocols: Step-by-Step
Phase A: Weighing & Transfer (Critical Risk Zone)
Static electricity can disperse fine organotin powders/oils, creating invisible aerosols.
-
Preparation: Place a disposable balance mat or absorbent pad inside the fume hood.[1]
-
Static Control: Use an anti-static gun on the weighing boat and spatula before touching the compound.[1]
-
Transfer:
-
Never weigh on an open bench.[1]
-
If the compound is an oil/viscous liquid (common for TBT derivatives), use a positive displacement pipette or a glass syringe.
-
Self-Validating Step: Wipe the exterior of the stock bottle with a Kimwipe soaked in hexane inside the hood before returning it to storage. If the wipe yellows or smells distinctively, your technique was messy.
-
Phase B: Reaction Setup (Stille Coupling)
The danger peaks when the organotin is dissolved in polar aprotic solvents (DMF, THF).
-
Inert Atmosphere: Setup under Argon/Nitrogen. Oxygen can degrade the stannane, but more importantly, a closed Schlenk system prevents vapor release.
-
Cannula Transfer: Transfer reagent solutions via cannula or syringe to avoid pouring.[1] Pouring creates turbulence and increases evaporation/splash risk.[1]
Phase C: Quenching & Decontamination (The "Kill" Step)
Standard water washes do NOT deactivate organotins; they merely physically move them.
-
The Oxidative Kill: You must chemically cleave the Sn-C bond to reduce toxicity.[1]
-
Protocol:
-
Prepare a bath of 10% Sodium Hypochlorite (Bleach) or Potassium Permanganate solution.[1]
-
Soak all contaminated glassware, syringes, and septa in this bath for at least 12 hours .
-
Mechanism:[4] The oxidant converts the lipophilic tributyltin species into inorganic tin oxides/salts (e.g., SnO₂), which are insoluble and significantly less toxic/bioavailable.
-
Waste Disposal & Logistics
Crucial Directive: Do NOT mix organotin waste with general organic solvent waste unless authorized. The heavy metal content can trigger costly violations for your facility's waste hauler.[1]
Table 2: Waste Stream Segregation
| Waste Type | Container Labeling | Treatment Before Disposal |
| Liquid Waste (Reaction Mother Liquor) | "High Hazard: Organotin Waste (Toxic)" | Segregate from non-metal organics. Do not fill >80%. |
| Solid Waste (Silica Gel/TLC Plates) | "Solid Toxic Waste: Organotin Contaminated" | Pack in double-bagged, wide-mouth HDPE jars.[1] |
| Sharps (Needles/Syringes) | "Sharps - Heavy Metal Contaminated" | Do not recap. Drop directly into sharps bin.[1] |
| Decon Solutions (Bleach Bath) | "Quenched Tin Waste (Oxidizing)" | Check pH before disposal.[1] Verify no active oxidant remains.[1] |
Visualizations
Figure 1: PPE Decision Logic for Organotins
This decision tree helps researchers select the correct glove type based on the operation.
Caption: Figure 1. PPE selection hierarchy based on solvation state and exposure duration.[1] Solvents like DCM significantly accelerate organotin permeation through nitrile.
Figure 2: Decontamination & Disposal Workflow
The chemical lifecycle from reaction to safe disposal.[5]
Caption: Figure 2.[1][3] The "Oxidative Kill" workflow.[1] Converting organic TBT to inorganic tin is the critical safety step before disposal.
Emergency Response (Spills)
Immediate Action:
-
Alert: Yell "Chemical Spill - Organotin."
-
Evacuate: If spill is outside the hood (>10mL), evacuate the lab. TBT aerosols are highly toxic.[1]
-
PPE Upgrade: Do not attempt cleanup with standard nitrile gloves. Silver Shield/Laminate gloves are mandatory for cleanup.
-
Absorb: Use vermiculite or sand.[1][2] Do not use combustible materials (paper towels) for large spills.[1]
-
Decon: Scrub the area with a 10% bleach solution.[1][6] Allow to sit for 20 minutes before final wipe down.
References
-
Occupational Safety and Health Administration (OSHA). "Occupational Safety and Health Guideline for Tin, Organic Compounds."[1] United States Department of Labor.[1][Link]
-
National Institute for Occupational Safety and Health (NIOSH). "Pocket Guide to Chemical Hazards: Tin, organic compounds (as Sn)."[1] Centers for Disease Control and Prevention.[1][Link]
-
ECHA (European Chemicals Agency). "Substance Information: Tributyltin compounds."[1] ECHA Registration Dossier.[1][Link]
-
New Jersey Department of Health. "Hazardous Substance Fact Sheet: Tributyltin Chloride."[1] (Used as proxy for TBT-moiety toxicity data).[1] [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
